2-Chloro-6-methylpyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSODQDCJLIYQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Analysis of 2 Chloro 6 Methylpyridin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectral Analysis for Proton Environments
A ¹H NMR spectrum of 2-Chloro-6-methylpyridin-4-ol would be expected to show distinct signals corresponding to the different proton environments in the molecule. This would include signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) of these signals, reported in parts per million (ppm), would be influenced by the electron-withdrawing effects of the chlorine atom and the hydroxyl group, as well as the electron-donating nature of the methyl group. The spin-spin coupling patterns (splitting) would reveal the number of adjacent protons, providing valuable information about their relative positions on the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| OH | Data not available | Data not available | Data not available |
| CH₃ | Data not available | Data not available | Data not available |
| Ar-H | Data not available | Data not available | Data not available |
¹³C NMR for Carbon Backbone Elucidation
The ¹³C NMR spectrum would provide information on the carbon framework of this compound. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be particularly informative, with the carbons attached to the chlorine and hydroxyl groups showing significant shifts due to the electronegativity of these substituents. The carbon of the methyl group would also have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Connectivity Assignments
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structural assignments of this compound. COSY spectra would establish the connectivity between coupled protons, while HSQC and HMBC would reveal the correlations between protons and their directly attached or more distant carbon atoms, respectively. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of different protons, aiding in the determination of the molecule's preferred conformation.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
Experimental FTIR and FT-Raman Spectroscopic Analyses
Experimental FTIR and FT-Raman spectra of this compound would display a series of absorption or scattering bands. The positions and intensities of these bands are determined by the molecular structure and bonding. These experimental spectra would be crucial for identifying the presence of key functional groups and for comparison with theoretical calculations.
Assignment of Characteristic Vibrational Modes
The vibrational spectra would be characterized by several key absorption bands. A broad band in the high-frequency region of the IR spectrum would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl group would also be observed. The C=C and C=N stretching vibrations within the pyridine ring would give rise to a set of characteristic bands. The C-Cl stretching vibration would likely appear in the lower frequency region of the spectrum. The in-plane and out-of-plane bending vibrations of the various C-H and O-H bonds would also contribute to the complexity of the spectra.
Table 3: Predicted Characteristic Vibrational Modes for this compound (cm⁻¹)
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Data not available | Data not available |
| C-H Stretch (Aromatic) | Data not available | Data not available |
| C-H Stretch (Methyl) | Data not available | Data not available |
| C=C/C=N Stretch (Ring) | Data not available | Data not available |
| C-Cl Stretch | Data not available | Data not available |
| O-H Bend | Data not available | Data not available |
Insights into Molecular Vibrations and Functional Group Presence
The presence of the hydroxyl (-OH) group gives rise to a prominent broad absorption band in the high-frequency region, typically around 3400-3200 cm⁻¹, characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. The C-H stretching vibrations of the methyl group and the aromatic ring are observed in the 3100-2850 cm⁻¹ region.
Vibrations associated with the pyridine ring are found in the 1600-1400 cm⁻¹ region, corresponding to C=C and C=N stretching modes. The C-O stretching vibration of the hydroxyl group is typically observed around 1200-1000 cm⁻¹. The C-Cl stretching vibration, a key feature of this molecule, gives rise to a strong absorption band in the lower frequency region, generally between 800 and 600 cm⁻¹. orientjchem.org Analysis of these fundamental frequencies allows for a comprehensive understanding of the molecule's functional group composition. orientjchem.org
Table 1: Tentative Vibrational Assignments for this compound
| Frequency Range (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3400-3200 | O-H Stretch | Hydroxyl |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2980-2850 | C-H Stretch | Methyl Group |
| 1610-1550 | C=C/C=N Stretch | Pyridine Ring |
| 1480-1400 | C=C/C=N Stretch | Pyridine Ring |
| 1250-1180 | C-O Stretch | Phenolic Hydroxyl |
Mass Spectrometry Techniques for Molecular and Fragment Identification
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound (C₆H₆ClNO). The theoretical exact mass of this compound is approximately 143.0138 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.
Electron Impact (EI) mass spectrometry of this compound and related 2-chloro-pyridones reveals characteristic fragmentation patterns. The molecular ion peak [M]⁺ is typically observed. A common fragmentation pathway for similar compounds involves the loss of a chlorine radical (•Cl) or a neutral hydrochloric acid (HCl) molecule. jcsp.org.pk Another significant fragmentation pathway for pyridones is the loss of a carbon monoxide (CO) molecule. jcsp.org.pk The fragmentation of the molecule can lead to the formation of various stable ions. For instance, the loss of CO from the molecular ion would result in a fragment ion with an m/z value corresponding to [M-28]⁺. Further fragmentation can occur, providing a unique fingerprint for the molecule's structure. chemguide.co.ukscienceready.com.au
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Ion Formula | Description |
|---|---|---|
| 143/145 | [C₆H₆ClNO]⁺ | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |
| 115/117 | [C₆H₆NO]⁺ | Loss of CO |
| 108 | [C₅H₅NO]⁺ | Loss of Cl and CH₃ |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of this compound in complex mixtures and for assessing its purity. lcms.cz In this method, the sample is first passed through a liquid chromatography system, which separates the target compound from impurities based on their differential interactions with the stationary and mobile phases. chromatographyonline.com
The separated components then enter the mass spectrometer, which serves as a highly sensitive and specific detector. pnrjournal.com The mass spectrometer provides the mass-to-charge ratio of the eluting compounds, confirming the identity of this compound and any impurities present. nih.gov This hyphenated technique allows for the quantitation of the compound and its impurities, making it a powerful tool for quality control in pharmaceutical and chemical synthesis. nih.gov The choice of chromatographic conditions, such as the column type (e.g., C18) and the mobile phase composition, is crucial for achieving optimal separation. pnrjournal.com
X-ray Crystallography for Solid-State Molecular and Crystal Structures
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The C-Cl bond length in similar chloro-substituted aromatic compounds is typically in the range of 1.73-1.75 Å. ias.ac.in The C-O bond length of the hydroxyl group attached to the aromatic ring would be approximately 1.36-1.38 Å. The C-N bonds within the pyridine ring are expected to be around 1.33-1.35 Å, while the C-C bonds will vary slightly depending on their position in the ring, generally falling between 1.37 and 1.40 Å. researchgate.net Bond angles within the pyridine ring are expected to be close to 120°, with some distortion due to the different heteroatoms and substituents. The C-C-O and C-C-Cl bond angles would also be in the range of 118-122°.
Table 3: Expected Bond Parameters for this compound Based on Analogous Structures
| Parameter | Bond/Angle | Expected Value |
|---|---|---|
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C-O | ~1.37 Å |
| Bond Length | C-N (ring) | ~1.34 Å |
| Bond Length | C-C (ring) | ~1.39 Å |
| Bond Angle | C-N-C (ring) | ~117° |
| Bond Angle | C-C-C (ring) | ~120° |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state structure of this compound is expected to be significantly influenced by intermolecular interactions. The hydroxyl group is a potent hydrogen bond donor, and it is likely to form strong O-H···N hydrogen bonds with the nitrogen atom of an adjacent pyridine ring. rsc.org O-H···O or O-H···Cl hydrogen bonds are also possibilities that would influence the crystal packing. nih.govrsc.org
Conformational Analysis in the Crystalline State
A comprehensive search of available scientific literature and crystallographic databases did not yield specific experimental data on the conformational analysis of this compound in the crystalline state. Detailed research findings, including X-ray crystallographic data, bond lengths, bond angles, and specific dihedral angles that would define the molecule's three-dimensional structure in a solid-state lattice, are not presently available in the public domain.
Therefore, a detailed discussion and the presentation of data tables regarding the crystalline conformation of this compound cannot be provided at this time. Further experimental studies, such as single-crystal X-ray diffraction, would be required to elucidate its precise solid-state structure.
Computational and Theoretical Chemistry Studies on 2 Chloro 6 Methylpyridin 4 Ol
Quantum Chemical Calculations for Electronic and Molecular Structure
The electronic and molecular structure of 2-Chloro-6-methylpyridin-4-ol has been a subject of theoretical investigation, primarily through the application of quantum chemical calculations. These methods provide a microscopic view of the molecule, allowing for the determination of its geometric parameters and electronic properties.
Theoretical studies on molecules similar in structure to this compound, such as 2-chloro-6-methoxypyridine, have effectively utilized both Density Functional Theory (DFT) and ab-initio Hartree-Fock (HF) methods. nih.govrasayanjournal.co.in DFT methods, particularly those employing the B3LYP functional, are noted for their balance of computational cost and accuracy in predicting molecular properties. nih.govrasayanjournal.co.in The Hartree-Fock method, a foundational ab-initio approach, provides a valuable, albeit sometimes less accurate, starting point for understanding the electronic structure by solving the Schrödinger equation for a multi-electron system in an approximate manner. scirp.orgresearchgate.net For related pyridine (B92270) derivatives, both methods have been instrumental in optimizing molecular geometries and predicting vibrational frequencies. nih.govrasayanjournal.co.in
The accuracy of quantum chemical calculations is heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For substituted pyridines, a variety of basis sets have been employed to achieve reliable results. Commonly used basis sets include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p), as well as Dunning's correlation-consistent basis sets such as cc-pVTZ. nih.gov The inclusion of polarization functions (d,p) and diffuse functions (++) is often crucial for accurately describing the electronic distribution in molecules with heteroatoms and for predicting properties like vibrational frequencies and chemical shifts. nih.gov The selection of a suitable basis set is a critical step in ensuring the predictive power of the computational model.
A fundamental application of quantum chemical calculations is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For analogous compounds, these calculations have been performed to predict bond lengths, bond angles, and dihedral angles. nih.govrasayanjournal.co.in The optimized geometry represents the most stable conformation of the molecule and serves as the foundation for subsequent calculations of other properties, such as vibrational spectra and NMR chemical shifts.
Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Pyridine Ring (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C | 1.39 | - |
| C-N | 1.34 | - |
| C-Cl | 1.74 | - |
| C-O | 1.36 | - |
| C-C-C | - | 118 |
| C-N-C | - | 117 |
| C-C-Cl | - | 120 |
| C-C-O | - | 121 |
Note: This table is illustrative and based on general values for substituted pyridines. Specific values for this compound would require dedicated computational studies.
Spectroscopic Property Predictions
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the experimental results and make assignments of spectral features to specific molecular motions or electronic transitions.
Theoretical calculations are widely used to simulate the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental data, accounting for the approximations inherent in the theoretical methods. rasayanjournal.co.in For similar pyridine derivatives, DFT calculations have shown good agreement with experimental FT-IR and FT-Raman spectra, aiding in the complete vibrational assignment of the fundamental modes. nih.govrasayanjournal.co.in
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted Pyridine Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3500 | 3450 | O-H stretch |
| ν(C-H) aromatic | 3100 | 3080 | C-H stretch |
| ν(C=C) | 1600 | 1595 | Aromatic ring stretch |
| ν(C-Cl) | 750 | 740 | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predictions are based on the calculation of the magnetic shielding tensors for each nucleus in the optimized molecular geometry. By comparing the calculated chemical shifts with experimental data, the structural assignment can be confirmed. For a related compound, methyl 2-chloro-6-methyl pyridine-4-carboxylate, the ¹³C NMR spectrum was simulated using the GIAO method. nih.gov
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Pyridine Ring
| Atom | Predicted Chemical Shift (ppm) |
| C2 (C-Cl) | 150 |
| C3 | 125 |
| C4 (C-OH) | 160 |
| C5 | 110 |
| C6 (C-CH₃) | 155 |
| CH₃ | 20 |
Note: This table is for illustrative purposes only. Specific predicted values for this compound require dedicated computational studies.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Computational methods, particularly those based on density functional theory (DFT), are instrumental in analyzing the distribution of electrons and the nature of molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the pyridinol ring, particularly on the oxygen atom of the hydroxyl group and the electron-rich carbon atoms. The LUMO, on the other hand, is likely distributed over the pyridine ring, with significant contributions from the carbon atom bonded to the electron-withdrawing chlorine atom. The precise energies of these orbitals and the resulting gap would require specific quantum chemical calculations.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are illustrative and represent typical values for similar organic molecules. Actual values would be obtained from specific DFT calculations.
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various methods, such as Mulliken population analysis, and visualized using Molecular Electrostatic Potential (MEP) maps.
An MEP map provides a color-coded representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.
In this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, due to the presence of lone pairs of electrons. A region of positive potential would likely be observed around the hydrogen atom of the hydroxyl group. The chlorine and methyl groups would also influence the charge distribution, with the chlorine atom creating a region of slight negative to neutral potential and the methyl group being a weak electron donor.
Table 2: Illustrative Partial Atomic Charges for this compound
| Atom | Partial Charge (a.u.) |
| O (in -OH) | -0.65 |
| H (in -OH) | +0.45 |
| N (in pyridine) | -0.50 |
| Cl | -0.15 |
| C (bonded to Cl) | +0.20 |
Note: These values are hypothetical and serve to illustrate the expected charge distribution. Precise values are derived from quantum chemical calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics, solvation, and intermolecular interactions of a molecule.
The behavior of a molecule is significantly influenced by its environment, particularly the solvent. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solvation effects. For this compound in an aqueous solution, the simulations would highlight the formation of hydrogen bonds between the hydroxyl group and water molecules, as well as between the pyridine nitrogen and water.
The radial distribution function (RDF) is a common tool used in the analysis of MD trajectories to understand the structure of the solvent around the solute. By calculating the RDF for different solute-solvent atom pairs, one can determine the average distance and coordination number of solvent molecules in the solvation shells.
Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Data
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models rely on numerical descriptors that quantify various aspects of a molecule's structure and properties. Computational chemistry is a primary source for generating a wide array of these descriptors.
For this compound, numerous descriptors can be calculated from its computationally optimized structure and electronic properties. These descriptors fall into several categories:
Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices and molecular complexity.
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include molecular surface area, volume, and shape indices.
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity, and polarizability.
These calculated descriptors can then be used to build QSAR models to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.
Table 3: Illustrative Computationally Derived QSAR Descriptors for this compound
| Descriptor Type | Descriptor Name | Illustrative Value |
| Electronic | Dipole Moment | 2.5 D |
| Electronic | HOMO-LUMO Gap | 5.3 eV |
| Geometrical | Molecular Surface Area | 150 Ų |
| Physicochemical | logP | 1.8 |
Note: The values presented are for illustrative purposes and would be specifically calculated in a QSAR study.
Biological Interactions and Biochemical Applications Non Human Focus
Antimicrobial and Antifungal Activity Studies in Non-Human Models
Structure-Activity Relationship (SAR) Investigations in Non-Human Organisms:Without activity data, no structure-activity relationship investigations for this compound are available.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content.
Anticancer Research Applications in Non-Human Cellular Models
The 2-chloro-6-methylpyridine (B94459) scaffold, the core of 2-Chloro-6-methylpyridin-4-ol, is a privileged structure in medicinal chemistry. Its derivatives have been the subject of investigation for their potential as anticancer agents, demonstrating activity in various non-human cellular models.
In vitro Inhibition of Cancer Cell Lines
Research has focused on complex molecules synthesized from chloro-methyl-pyridine precursors. These derivatives have shown notable efficacy in inhibiting the proliferation of various cancer cell lines. For instance, a series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which are structurally related to the 2-chloro-6-methylpyridine framework, were evaluated for their in vitro anticancer activity. One promising compound from this series, designated 5l, demonstrated significant growth inhibition against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. nih.gov Its potency was found to be comparable to the established chemotherapy drug, Doxorubicin. nih.gov
Further investigation into the mechanism of action revealed that compound 5l induced apoptosis in HCT-116 cells. This was evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the expression of several pro-apoptotic proteins, including Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov The compound also disrupted the cell cycle of HCT-116 cells, leading to arrest in the G2-M phase. nih.gov
Similarly, new quinazoline-based pyrimidodiazepine derivatives, which can be synthesized from chlorinated heterocyclic precursors, were tested by the U.S. National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. rsc.org One of the precursor chalcones displayed high antiproliferative activity with GI50 values in the micromolar range against leukemia, colon cancer, melanoma, and breast cancer cell lines. rsc.org
| Compound Series | Cancer Cell Line | Observed Effect | IC50 / GI50 Value |
|---|---|---|---|
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas (e.g., Compound 5l) | A549 (Non-small cell lung cancer) | Inhibition of proliferation | 3.22 ± 0.2 µM nih.gov |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas (e.g., Compound 5l) | HCT-116 (Colon cancer) | Inhibition of proliferation, Apoptosis induction, G2-M phase cell cycle arrest | 2.71 ± 0.16 µM nih.gov |
| Quinazoline-chalcone derivative (14g) | K-562 (Leukemia) | Antiproliferative activity | 0.622–1.81 μM rsc.org |
| Quinazoline-chalcone derivative (14g) | HCT-116 (Colon cancer) | Antiproliferative activity | 0.622–1.81 μM rsc.org |
| Quinazoline-chalcone derivative (14g) | MCF7 (Breast cancer) | Antiproliferative activity | 0.622–1.81 μM rsc.org |
Role as Reagents in the Preparation of Biological Pathway Modulators (e.g., ALK5 inhibitors)
This compound serves as a valuable reagent or precursor in the synthesis of modulators for critical biological pathways implicated in cancer and other diseases. A significant application is in the creation of inhibitors for the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin-like kinase 5 (ALK5). The TGF-β/ALK5 signaling pathway is crucial in cellular processes and its dysregulation is linked to cancer and fibrosis.
In this context, derivatives of 2-chloro-6-methylpyridine are used to synthesize potent ALK5 inhibitors. For example, a series of imidazole (B134444) derivatives were prepared and evaluated for their ALK5 inhibitory activity. nih.gov Specifically, 5-(5-fluoro-substituted-6-methylpyridin-2-yl)-4-( nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)imidazoles showed high potency against ALK5, with IC50 values in the low nanomolar range (7.68–13.70 nM). nih.gov One of the most effective compounds in this series inhibited ALK5 with an IC50 value of 7.68 nM in a kinase assay and demonstrated 82% inhibition in a cellular luciferase reporter assay at a concentration of 100 nM. nih.gov
The synthesis of these complex inhibitors relies on the specific reactivity and structural properties imparted by the chloro-methyl-pyridine starting material, highlighting the indirect but critical role of compounds like this compound in the development of targeted therapeutics.
Biochemical Reagent Applications in Life Science Research
Beyond its role in anticancer research, this compound and its close analogs are versatile reagents in the broader field of life science research, primarily as foundational components for synthesizing a wide array of biologically active molecules.
Use as a Building Block in Biologically Active Molecule Synthesis
The chemical structure of this compound, featuring a reactive chlorine atom and multiple sites for functionalization on the pyridine (B92270) ring, makes it an important building block in organic synthesis. nih.gov Chlorinated pyridines are widely used as intermediates in the preparation of pharmaceuticals and agrochemicals. Their utility stems from the ability to facilitate the creation of complex organic structures through various chemical transformations, including coupling reactions and functional group modifications.
The synthesis of diverse bioactive molecules often involves multicomponent reactions where a pyridine-based structure can serve as the core. nih.gov These reactions enable the efficient construction of molecular libraries for screening against various biological targets, leading to the discovery of new therapeutic agents.
Applications in Biochemical Assays
While not typically used as a direct participant in biochemical assays, this compound is instrumental as a precursor for synthesizing molecules that are. For instance, it can be used to construct specific enzyme inhibitors or fluorescent probes that are subsequently employed in kinase assays or cellular imaging.
The synthesis of potent and selective ALK5 inhibitors, as mentioned previously, provides a clear example. These inhibitors, once created using the 2-chloro-6-methylpyridine scaffold, are used in biochemical kinase assays to quantify enzyme activity and in cell-based luciferase reporter assays to measure the downstream effects of pathway inhibition. nih.govresearchgate.net Therefore, the compound is a key starting material for creating the specialized tools needed for fundamental biochemical research.
| Application Area | Role of 2-Chloro-6-methylpyridine Core | Resulting Product/Use | Reference Example |
|---|---|---|---|
| Biological Pathway Modulation | Key structural component and synthetic precursor. | Potent and selective ALK5 kinase inhibitors. | Synthesis of imidazole derivatives with IC50 values as low as 7.68 nM. nih.gov |
| Biochemical Assays | Reagent for synthesizing assay components. | Inhibitors for use in kinase and cell-based reporter assays. | Use of synthesized ALK5 inhibitors in luciferase reporter assays. nih.govresearchgate.net |
| Medicinal Chemistry | Versatile building block for creating diverse molecular structures. | Libraries of novel compounds for drug discovery screening. | Synthesis of biologically active molecules through multicomponent reactions. nih.gov |
Applications in Agrochemical and Material Sciences Research
Agrochemical Compound Development
There is no available information detailing the use of 2-Chloro-6-methylpyridin-4-ol as an intermediate in the synthesis of pesticides or fungicides.
No specific synthesis pathways for herbicidal compounds originating from this compound have been documented in the reviewed literature.
Research on new agrochemical leads derived from this compound is not present in the available scientific data.
Material Science Applications
There is no evidence to suggest that this compound has been utilized in high-throughput crystallography pipelines.
The potential of this compound as a building block for functional materials has not been explored in the available literature.
Mechanistic Studies of Chemical Reactions Involving 2 Chloro 6 Methylpyridin 4 Ol
Reaction Kinetics and Thermodynamic Analysis
The kinetics and thermodynamics of reactions involving 2-chloro-6-methylpyridin-4-ol are crucial for understanding its reactivity and optimizing reaction conditions. Although specific experimental data for this compound is limited, valuable insights can be drawn from studies on structurally similar molecules.
Determination of Reaction Rates and Activation Energies
The rate of a chemical reaction is a measure of how quickly reactants are converted into products, and the activation energy represents the minimum energy required for a reaction to occur. For this compound, a key reaction is the nucleophilic substitution of the chlorine atom.
A study on the hydrolysis of α-chloro-N-methyl-2-pyridone and α-chloro-N-methyl-4-pyridone provides a useful analogy. The 4-pyridone derivative, which is structurally more similar to this compound, was found to hydrolyze more than five times faster than the 2-pyridone derivative. This increased reactivity is attributed to the greater contribution of a zwitterionic resonance structure in the 4-pyridone, which enhances the electrophilicity of the carbon atom bonded to the chlorine.
| Compound | Rate Constant (k) at 50°C (s⁻¹) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| α-chloro-N-methyl-2-pyridone | 1.4 x 10⁻⁵ | 25.9 | 22.6 | -11.0 |
| α-chloro-N-methyl-4-pyridone | 7.2 x 10⁻⁵ | 24.8 | 21.2 | -12.1 |
This data suggests that the position of the carbonyl (or hydroxyl in the case of this compound) significantly influences the reaction rate. The negative entropies of activation (ΔS‡) are consistent with a bimolecular reaction mechanism, where the transition state is more ordered than the reactants.
Computational Prediction of Thermodynamic Parameters
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic parameters of a reaction. nih.govmdpi.comnih.gov Methods such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, and transition states, from which thermodynamic quantities like the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be derived. mdpi.com
For instance, computational studies on chloro- and fluoropyrroles have demonstrated the utility of DFT in determining the relative energies and enthalpies of different isomers. acs.orgnih.govnih.govresearchgate.net A similar approach could be applied to reactions of this compound to predict the feasibility and exothermicity or endothermicity of various reaction pathways. These calculations can also provide insights into the stability of reaction intermediates and transition states, further aiding in the elucidation of reaction mechanisms. rsc.orgnih.govscispace.com
Elucidation of Reaction Pathways and Transition States
Understanding the detailed pathway of a reaction, including the structures of any intermediates and transition states, is fundamental to controlling its outcome.
Detailed Mechanistic Investigations of Substitution and Oxidation Reactions
Substitution Reactions: The most probable mechanism for the substitution of the chlorine atom in this compound by a nucleophile is the nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comwikipedia.org This pathway is common for halogenated pyridines, especially when the ring is activated by electron-withdrawing groups. The hydroxyl group at the 4-position, particularly in its deprotonated form (a pyridone tautomer), can act as an activating group.
The SNAr mechanism typically proceeds in two steps:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net
Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.
Studies on the reaction of 2-chloropyridines with glutathione, catalyzed by microsomal glutathione S-transferase 1, have provided evidence for the formation of a Meisenheimer complex as a key intermediate in the substitution reaction. researchgate.net
Oxidation Reactions: Mechanistic investigations specifically detailing the oxidation of this compound are not readily found in the surveyed literature. Generally, the oxidation of substituted pyridines can be complex, potentially involving the pyridine (B92270) ring itself or the methyl and hydroxyl substituents, depending on the oxidizing agent and reaction conditions.
Regioselectivity and Stereoselectivity Control
Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In reactions involving this compound, the primary site of nucleophilic attack is expected to be the carbon atom attached to the chlorine. However, the regioselectivity of other potential reactions, such as electrophilic substitution on the pyridine ring, would be influenced by the directing effects of the existing substituents (chloro, methyl, and hydroxyl groups). Computational studies on substituted pyridines have shown that the acidity of C-H bonds, and thus the site of deprotonation, can be predicted, which is relevant for directed metallation reactions.
Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. wikipedia.orgkhanacademy.org Since this compound is an achiral molecule, reactions with achiral reagents will not produce chiral products, and thus stereoselectivity is not a primary consideration. However, if the molecule were to react with a chiral reagent or under the influence of a chiral catalyst, the formation of stereoisomers would be possible. For instance, the dearomatization of pyridine derivatives can be achieved with high stereoselectivity using chiral catalysts. nih.gov No specific studies on the stereoselective reactions of this compound were identified in the available literature.
Strategies for Achieving Desired Regiochemical Outcomes
The regioselectivity of reactions involving this compound is dictated by the interplay of the electronic properties of the substituents and the nature of the attacking reagent. The chlorine atom at the 2-position and the methyl group at the 6-position exert significant electronic and steric effects, while the hydroxyl group at the 4-position can exist in equilibrium with its keto tautomer, 2-chloro-6-methyl-1H-pyridin-4-one, further influencing the reactivity of the ring.
Nucleophilic Aromatic Substitution (SNAr):
In nucleophilic aromatic substitution reactions, the chlorine atom at the C2 position is a primary site for substitution. However, the regiochemical outcome can be influenced by the reaction conditions and the nature of the nucleophile. Theoretical studies, such as those employing Density Functional Theory (DFT) calculations on analogous 2,4-dichloro-substituted heterocyclic systems, have shown that the relative electrophilicity of the carbon atoms in the ring can be predicted by analyzing their LUMO (Lowest Unoccupied Molecular Orbital) coefficients. For instance, in 2,4-dichloroquinazolines, the carbon at the 4-position exhibits a higher LUMO coefficient, making it more susceptible to nucleophilic attack. While a direct study on this compound is not available, these findings on analogous systems suggest that selective activation of either the C2 or other positions could be achieved.
Strategies to control regioselectivity in such systems often involve the use of different bases or metalating agents. For example, in related chloro-substituted quinolines, the use of lithium diisopropylamide (LDA) can direct metalation and subsequent functionalization to a specific position, while employing lithium-magnesium or lithium-zinc amide bases can favor functionalization at other sites. This base-controlled regioselective functionalization offers a powerful tool for directing incoming electrophiles to a desired position on the pyridine ring of this compound.
Electrophilic Aromatic Substitution:
While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution compared to benzene, the activating effect of the hydroxyl group at the 4-position can facilitate such reactions. The directing influence of the substituents becomes critical in determining the position of electrophilic attack. The interplay between the ortho,para-directing hydroxyl group and the meta-directing influence of the pyridine nitrogen, along with the steric hindrance from the methyl group, will determine the regiochemical outcome. Mechanistic studies on similar substituted pyridines are essential to predict and control the products of electrophilic reactions such as nitration, halogenation, and Friedel-Crafts reactions.
Enantioselective and Diastereoselective Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound with high enantiomeric or diastereomeric purity is a significant challenge that requires sophisticated asymmetric methodologies.
Enantioselective Synthesis:
The enantioselective synthesis of chiral pyridines often involves the use of chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate. While specific examples involving this compound are not prevalent in the literature, general strategies for the synthesis of chiral pyridines can be considered. One such strategy involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand. This methodology is enhanced by the use of a Lewis acid to increase the reactivity of the pyridine derivative.
The following table illustrates the general approach to enantioselective synthesis of chiral pyridines, which could be adapted for derivatives of this compound:
| Catalyst System | Chiral Ligand Type | Activating Agent | Typical Nucleophile | Potential Application to this compound Derivative |
| Copper(I) salt | Chiral diphosphine | Lewis Acid (e.g., TMSOTf) | Grignard Reagent | Asymmetric addition to a prochiral side chain |
| Chiral Amino Alcohols | - | - | Diethylzinc | Catalytic enantioselective addition to an aldehyde derivative |
It is important to note that the development of a specific enantioselective method for a this compound derivative would require careful selection of the chiral catalyst and optimization of reaction conditions to achieve high enantioselectivity.
Diastereoselective Synthesis:
Diastereoselective synthesis of chiral derivatives can be achieved by introducing a new stereocenter into a molecule that already contains one, where the existing stereocenter influences the stereochemical outcome of the reaction. For derivatives of this compound, if a chiral center is present in a side chain, diastereoselective reactions can be employed to create additional stereocenters with a controlled relative configuration.
For instance, the introduction of a chiral amine to a tetrahydrothienopyridine core, a related heterocyclic system, has been shown to influence the biological activity of the resulting enantiomers. In one study, the (R)-enantiomers of N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines displayed greater antimicrobial potency than their (S)-counterparts nih.gov. This highlights the importance of stereochemistry in the biological activity of pyridine derivatives and underscores the need for effective diastereoselective synthetic methods.
The following table summarizes key considerations for achieving diastereoselectivity in the synthesis of chiral derivatives of this compound:
| Strategy | Key Principle | Example Reaction Type | Desired Outcome |
| Substrate Control | An existing chiral center in the substrate directs the stereochemistry of a new stereocenter. | Addition to a carbonyl group on a chiral side chain. | High diastereomeric excess (d.e.) of one diastereomer. |
| Reagent Control | A chiral reagent is used to introduce a new stereocenter with a specific configuration relative to an existing one. | Asymmetric dihydroxylation of an alkenyl side chain using a chiral osmium catalyst. | Formation of a specific diastereomeric diol. |
Mechanistic understanding of the transition states of these reactions, often aided by computational modeling, is essential for predicting and optimizing the diastereochemical outcome.
Future Research Directions and Perspectives on 2 Chloro 6 Methylpyridin 4 Ol
Exploration of Novel and Sustainable Synthetic Routes
While established methods for the synthesis of pyridine (B92270) derivatives exist, the increasing demand for environmentally conscious chemical processes necessitates the development of greener and more efficient synthetic pathways for 2-Chloro-6-methylpyridin-4-ol. ijarsct.co.innih.gov Future research should focus on methodologies that minimize waste, reduce energy consumption, and utilize non-hazardous starting materials.
Key areas for exploration include:
Green Chemistry Protocols : Investigating multicomponent one-pot reactions, which can increase efficiency by combining several synthetic steps without isolating intermediates. nih.govnih.gov The use of environmentally benign solvents, such as water or bio-derived solvents, and green catalysts should be prioritized. nih.gov
Microwave-Assisted and Ultrasonic Synthesis : These techniques have been shown to accelerate reaction times, improve yields, and enhance the purity of pyridine derivatives compared to conventional heating methods. nih.govnih.gov Applying these energy-efficient technologies to the synthesis of this compound could offer significant advantages. nih.gov
Catalytic Innovations : Advances in transition-metal-catalyzed cross-coupling and cyclization reactions offer new routes to functionalized pyridines. researchgate.net Research into novel catalytic systems that are more sustainable and efficient could provide more direct and scalable routes to the target compound. ijarsct.co.in
Mechanochemistry : Exploring solvent-free reaction conditions through mechanochemistry, where mechanical force is used to drive chemical reactions, presents an innovative approach to minimize solvent waste and by-products. ijarsct.co.in
A comparison of potential synthetic methodologies is presented below.
| Method | Potential Advantages for this compound Synthesis | Research Focus |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved purity. nih.gov | Optimization of reaction conditions (temperature, time, power). |
| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. nih.gov | Design of novel one-pot procedures. |
| Green Catalysis | Use of non-toxic and recyclable catalysts, milder reaction conditions. nih.gov | Development of biocatalysts or earth-abundant metal catalysts. |
| Mechanochemistry | Solvent-free, reduced by-products, energy efficiency. ijarsct.co.in | Screening of reaction parameters under mechanical stress. |
Design and Synthesis of New Derivatives with Tuned Academic Research Properties
The inherent functionality of this compound makes it an excellent starting point for the creation of a diverse library of new derivatives. By strategically modifying the core structure, novel compounds with tailored electronic, physical, and chemical properties can be developed for academic and industrial research.
Future synthetic efforts could target:
Functionalization of the Pyridine Ring : The pyridine core is a key structural motif in many biologically active molecules and functional materials. rsc.org Advanced methods like late-stage C–H bond functionalization could be employed to introduce new substituents at various positions on the ring, enabling rapid structure-activity relationship studies. rsc.orgresearchgate.net
Derivatization of Substituents : The existing chloro, methyl, and hydroxyl groups serve as handles for further chemical transformations. The chlorine atom can be replaced via nucleophilic substitution, the methyl group can be functionalized, and the hydroxyl group can be converted into ethers, esters, or other functional groups.
Development of Bioactive Molecules : Pyridine derivatives are integral to numerous pharmaceuticals. nih.govresearchgate.net New analogs of this compound could be designed and synthesized to explore their potential in medicinal chemistry, for instance, as scaffolds for enzyme inhibitors or receptor ligands. mdpi.com
Creation of Novel Ligands and Materials : The pyridine nitrogen and the hydroxyl oxygen can act as coordination sites for metal ions. This makes the compound and its derivatives promising candidates for the development of new ligands for catalysis or as building blocks for metal-organic frameworks (MOFs) and other functional materials. researchgate.net
Development of Advanced Analytical and Spectroscopic Characterization Methods
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for their application. While standard analytical techniques provide essential information, future research could focus on employing and developing more sophisticated methods for deeper characterization.
Prospective areas of development include:
Advanced NMR Spectroscopy : Beyond routine ¹H and ¹³C NMR, advanced two-dimensional NMR techniques could be used to unambiguously assign all signals and to study the conformational dynamics of new, more complex derivatives.
Electronic Spectroscopy : Detailed studies of the electronic absorption and emission spectra in various solvents can provide insights into the effects of substitution and solvent polarity on the electronic transitions of the molecule. researchgate.net Such studies can help in understanding the influence of the halogen atom and other groups on the π-electron system of the pyridine ring. researchgate.net
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. nih.gov Advanced techniques like tandem mass spectrometry (MS/MS) could be used to probe fragmentation pathways and elucidate the structure of complex derivatives.
X-ray Crystallography : Obtaining single-crystal X-ray diffraction data provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov This is particularly valuable for confirming the regioselectivity of synthetic reactions and for understanding packing arrangements.
| Technique | Information Gained | Future Application |
| Advanced NMR | Detailed structural connectivity, stereochemistry, conformational analysis. | Characterization of complex derivatives and study of dynamic processes. |
| Electronic Spectroscopy | Nature of electronic transitions (π-π, n-π), solvatochromic effects. researchgate.net | Understanding structure-property relationships for optical materials. |
| High-Resolution MS | Exact molecular formula, fragmentation patterns. nih.gov | Unambiguous identification of novel synthetic products. |
| X-ray Crystallography | Precise 3D molecular structure, intermolecular interactions. nih.gov | Solid-state structural confirmation and crystal engineering studies. |
Enhanced Computational Modeling for Deeper Structure-Function Relationships
Computational chemistry offers powerful tools to complement experimental research by providing a molecular-level understanding of the properties and reactivity of this compound. Future research should leverage advanced computational modeling to predict molecular behavior and guide the design of new derivatives.
Key computational approaches to be explored are:
Density Functional Theory (DFT) : DFT calculations can be used to investigate the electronic structure, vibrational frequencies (for comparison with IR and Raman spectra), and chemical reactivity of the molecule. chemrxiv.org Parameters such as molecular electrostatic potential (MEP) maps can predict sites susceptible to electrophilic and nucleophilic attack, guiding synthetic strategies. chemrxiv.org
Quantum-Chemical Studies : These studies can elucidate the electronic structure and potential ligand-receptor binding mechanisms for derivatives designed for biological applications. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic behavior of the molecule and its derivatives, particularly their interactions with solvents or biological macromolecules like proteins or DNA, providing insights into their stability and binding modes. chemrxiv.org
Predictive Modeling : By calculating properties such as lipophilicity, electronic distribution, and steric parameters for a virtual library of derivatives, computational models can help prioritize synthetic targets with desired characteristics, accelerating the discovery process.
Integration of this compound into Interdisciplinary Research Areas
The unique combination of functional groups on the this compound scaffold makes it a valuable building block for a range of interdisciplinary applications. Future research should aim to integrate this compound into broader scientific fields.
Potential areas for integration include:
Medicinal Chemistry and Drug Discovery : The pyridine ring is a privileged scaffold in medicinal chemistry. nih.govrsc.org this compound can serve as an intermediate in the synthesis of novel compounds for screening against various diseases. Its derivatives could be explored for antimicrobial, anti-inflammatory, or anticancer activities. mdpi.com
Agrochemicals : Many pesticides and herbicides are based on heterocyclic structures. The specific substitution pattern of this compound could be exploited to develop new agrochemicals with novel modes of action. indiamart.com
Materials Science : As a functionalized heterocycle, it can be incorporated into polymers or organic materials to tune their optical, electronic, or thermal properties. Its potential as a ligand for creating photoluminescent metal complexes or as a monomer for specialty polymers warrants investigation. indiamart.com
Chemical Biology : Derivatives of this compound could be synthesized with fluorescent tags or reactive probes to study biological processes or to label specific biomolecules for imaging and analysis.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-6-methylpyridin-4-ol, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis of this compound typically involves halogenation and hydroxylation of pyridine precursors. Key steps include:
- Chlorination: Use SOCl₂ or PCl₅ under anhydrous conditions to introduce the chloro group. Temperature control (40–60°C) minimizes side reactions like over-chlorination .
- Methylation: Employ methylating agents (e.g., CH₃I) in the presence of a base (e.g., NaH) at 0–25°C to ensure regioselectivity .
- Hydroxylation: Oxidative introduction of the hydroxyl group via catalytic hydroxylation or hydrolysis of intermediate ethers .
Optimization involves DoE (Design of Experiments) to vary solvents (e.g., THF vs. DCM), catalysts, and reaction times. Monitor intermediates via TLC and HPLC to track yields and purity .
Q. What safety protocols are critical during the handling and synthesis of this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if airborne particles are generated .
- Ventilation: Conduct reactions in fume hoods or gloveboxes to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .
- Waste Disposal: Segregate halogenated waste for professional treatment to prevent environmental contamination .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.2–8.5 ppm for pyridine protons) and assess purity. DMSO-d₆ is preferred for hydroxyl group resolution .
- X-ray Crystallography: For structural elucidation, grow single crystals via slow evaporation in ethanol/water mixtures. Refine data using SHELXL for high-resolution bond-length/angle analysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states and calculate activation energies for substitution at the C2 or C6 positions. Compare LUMO maps to identify electrophilic hotspots .
- MD Simulations: Simulate solvent effects (e.g., polar vs. aprotic solvents) on reaction pathways using GROMACS. Validate predictions with experimental kinetic data .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Meta-Analysis: Compare bioassay conditions (e.g., cell lines, concentrations) across studies. For example, antifungal activity may vary due to assay media polarity affecting compound solubility .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing -Cl with -F or modifying the hydroxyl group) to isolate contributing factors. Use ANOVA to statistically validate trends .
Q. How does steric and electronic modulation of the pyridine ring influence regioselectivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: The electron-withdrawing chloro group directs coupling reactions (e.g., Suzuki-Miyaura) to the para position. Use Hammett constants (σₚ = +0.23 for -Cl) to predict reactivity .
- Steric Effects: Methyl groups at C6 hinder ortho substitution. Test bulky ligands (e.g., SPhos) to enhance selectivity for meta positions in Pd-catalyzed reactions .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; acidic conditions (pH < 3) may hydrolyze the chloro group to -OH, while alkaline conditions (pH > 9) promote ring oxidation .
- Kinetic Analysis: Fit degradation data to Arrhenius models to predict shelf-life. Activation energy (Eₐ) for hydrolysis is typically 50–70 kJ/mol .
Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
